n-Benzyl-2-((cyclobutylmethyl)amino)acetamide
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Overview
Description
n-Benzyl-2-((cyclobutylmethyl)amino)acetamide is an organic compound with the molecular formula C14H20N2O It is a derivative of acetamide, featuring a benzyl group and a cyclobutylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-2-((cyclobutylmethyl)amino)acetamide typically involves the reaction of benzylamine with cyclobutylmethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine reacts with acetic anhydride to form N-benzylacetamide.
Step 2: N-benzylacetamide is then reacted with cyclobutylmethylamine in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-2-((cyclobutylmethyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzyl and cyclobutylmethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of benzyl alcohol and cyclobutylmethyl ketone.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted benzyl and cyclobutylmethyl derivatives.
Scientific Research Applications
n-Benzyl-2-((cyclobutylmethyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Benzyl-2-((cyclobutylmethyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzylacetamide: Lacks the cyclobutylmethyl group, making it less sterically hindered.
Cyclobutylmethylamine: Lacks the benzyl group, resulting in different reactivity and properties.
N-Benzyl-2-cyanoacetamide: Contains a cyano group instead of the acetamide group, leading to different chemical behavior.
Uniqueness
n-Benzyl-2-((cyclobutylmethyl)amino)acetamide is unique due to the presence of both benzyl and cyclobutylmethyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic and research applications where these properties are advantageous.
Properties
Molecular Formula |
C14H20N2O |
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Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-benzyl-2-(cyclobutylmethylamino)acetamide |
InChI |
InChI=1S/C14H20N2O/c17-14(11-15-9-12-7-4-8-12)16-10-13-5-2-1-3-6-13/h1-3,5-6,12,15H,4,7-11H2,(H,16,17) |
InChI Key |
XYQDGTHPHSOBNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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